9-Hydroxynonanoic acid

Catalog No.
S603912
CAS No.
3788-56-5
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hydroxynonanoic acid

CAS Number

3788-56-5

Product Name

9-Hydroxynonanoic acid

IUPAC Name

9-hydroxynonanoic acid

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)

InChI Key

AFZMICRBFKZNIH-UHFFFAOYSA-N

SMILES

C(CCCCO)CCCC(=O)O

Synonyms

9-Hydroxynonanoic Acid; 9-Hydroxypelargonic Acid;

Canonical SMILES

C(CCCCO)CCCC(=O)O

Chemical Synthesis

9-Hydroxynonanoic acid is a medium-chain fatty acid with the chemical formula C₉H₁₈O₃. It can be synthesized from various starting materials, including castor oil and oleic acid. Research has been conducted on the development of efficient and sustainable methods for its production. For instance, one study explored the feasibility of using ozone and hydrogenation reactions to obtain 9-hydroxynonanoic acid from oleic acid [].

Biodegradable Polymers

One area of research exploring 9-hydroxynonanoic acid is its potential as a building block for biodegradable polymers. These polymers are designed to degrade naturally over time, reducing their environmental impact compared to traditional plastics. Researchers have investigated the conversion of 9-hydroxynonanoic acid into lactones, which can then be polymerized to form polyesters [, ].

Other Potential Applications

While research on 9-hydroxynonanoic acid is ongoing, it has also been explored in other scientific contexts. For example, some studies have investigated its potential use in lubricants and cosmetics [].

9-Hydroxynonanoic acid is a fatty acid characterized by the presence of a hydroxyl group at the ninth carbon of a nonanoic acid chain. Its chemical formula is C9H18O3C_9H_{18}O_3, and it has a molecular weight of approximately 174.24 g/mol. This compound is classified as an omega-hydroxy fatty acid, which implies that it possesses unique properties compared to other fatty acids due to the positioning of the hydroxyl group. The structural formula indicates that it consists of a long hydrocarbon chain with a terminal carboxylic acid group and a hydroxyl group, making it both hydrophilic and hydrophobic in nature .

Typical of fatty acids, including esterification, oxidation, and lactonization. One notable reaction involves the conversion of 9-hydroxynonanoic acid into nonalactone through dehydration, which results in the loss of water:

C9H18O3C9H16O2+H2OC_9H_{18}O_3\rightarrow C_9H_{16}O_2+H_2O

This reaction highlights its potential utility in synthesizing cyclic compounds . Additionally, under specific catalytic conditions, 9-hydroxynonanoic acid can be transformed into complex structures like 1,11-dioxacycloicosane-2,12-dione, showcasing its versatility in organic synthesis .

Research indicates that 9-hydroxynonanoic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and its role in modulating lipid metabolism. The compound's structure allows it to interact with biological membranes, potentially influencing cellular signaling pathways and lipid profiles . Furthermore, its derivatives have been explored for their antimicrobial properties, making them candidates for pharmaceutical applications.

The synthesis of 9-hydroxynonanoic acid can be achieved through several methods:

  • Hydroxylation of Nonanoic Acid: This method involves the direct introduction of a hydroxyl group at the ninth position using hydroxylating agents.
  • Metal-Catalyzed Reactions: A notable synthesis route includes the conversion of methyl oleate into 9-hydroxynonanoic acid via metal-catalyzed lactonization processes .
  • Oxidative Reactions: Reacting octanal with hydrogen peroxide in the presence of catalysts can yield 9-hydroxynonanoic acid .

These methods highlight the compound's accessibility for research and industrial applications.

9-Hydroxynonanoic acid has several applications across various fields:

  • Cosmetics: Due to its moisturizing properties, it is used in skincare formulations.
  • Pharmaceuticals: Its potential anti-inflammatory and antimicrobial properties make it a candidate for drug development.
  • Food Industry: It may serve as an emulsifier or flavoring agent due to its fatty acid nature.
  • Polymer Chemistry: The compound can act as a monomer in synthesizing polymers with specific functional characteristics .

Studies examining the interactions of 9-hydroxynonanoic acid with other biomolecules reveal its ability to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions may influence cellular responses and metabolic pathways, particularly in lipid metabolism and inflammation regulation . Further research is necessary to fully elucidate these mechanisms and their implications for health.

Several compounds share structural similarities with 9-hydroxynonanoic acid. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
Nonanoic AcidStraight-chain fatty acid without hydroxyl groupCommonly used as a flavoring agent
Octanoic AcidShorter chain fatty acid (C8)Known for its antimicrobial properties
Decanoic AcidLonger chain fatty acid (C10)Used in food industry and as a surfactant
10-Hydroxydecanoic AcidHydroxylated at the tenth carbonExhibits different biological activities

The uniqueness of 9-hydroxynonanoic acid lies in its specific hydroxyl positioning on the nonanoic chain, which affects its solubility, reactivity, and biological interactions compared to these similar compounds.

XLogP3

0.4

UNII

HV672SU12G

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3788-56-5

Wikipedia

9-hydroxynonanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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